(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine
Overview
Description
“(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine” is a chemical compound with the molecular formula C14H23NO . It is used in pharmaceutical testing and as a reference standard for accurate results .
Physical And Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a boiling point of 138°C at 18 mmHg and a refractive index of 1.54 . The compound has a density of 1.03 .Scientific Research Applications
Polymer Solar Cells
- Application: Used as an acceptor and cathode interfacial material in polymer solar cells.
- Effectiveness: Demonstrated potential in nano-structured organic solar cells due to high electron mobility, improving power conversion efficiency to 3.1%.
- Details: Favorable vertical phase separation reduces work function of the cathode, enhancing solar cell efficiency (Lv et al., 2014).
Olefin Oligomerization
- Application: Used in the synthesis of complexes for olefin oligomerization.
- Effectiveness: Demonstrated successful use in both homogeneous and heterogeneous complexes for ethylene and propylene oligomerization.
- Details: Synthesized complexes showed active and selective reactions in olefin oligomerization (Rossetto et al., 2015).
Polymeric Materials
- Application: Used in the synthesis of tertiary amine methacrylate homopolymers and diblock copolymers.
- Effectiveness: Produced water-soluble polymers with temperature-sensitive solubility.
- Details: Polymers exhibit inverse temperature solubility behavior, with potential applications in drug delivery systems (Bütün et al., 2001).
Antifungal Agents
- Application: Investigated as part of derivatives for antifungal activity.
- Effectiveness: Some derivatives showed potential as effective antifungal agents.
- Details: Synthesized derivatives exhibited promising results against certain types of fungi, indicating potential medical applications (Jafar et al., 2017).
Hydrogels for Medical Applications
- Application: Used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels.
- Effectiveness: Improved thermal stability and bioactivity of the hydrogels.
- Details: Amine-modified polymers showed increased swelling, enhanced thermal stability, and antibacterial and antifungal activities, suitable for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
“(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine” is classified as dangerous and can cause severe skin burns and eye damage . It should be handled with protective gloves, clothing, and eye/face protection . If swallowed, one should rinse the mouth and not induce vomiting . If inhaled, one should remove to fresh air and keep at rest in a position comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)11-15-10-9-12-5-7-13(16-4)8-6-12/h5-8,15H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTDGWPVYMURHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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